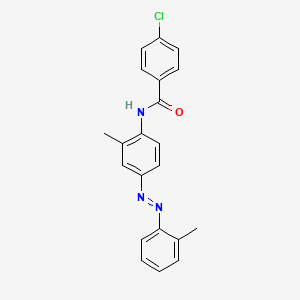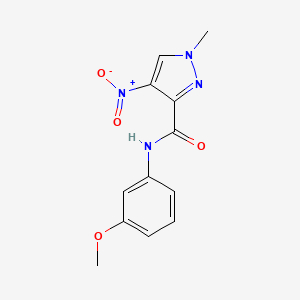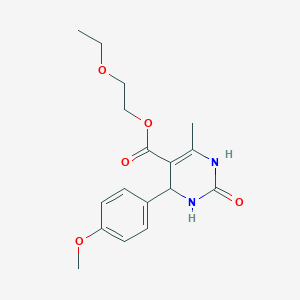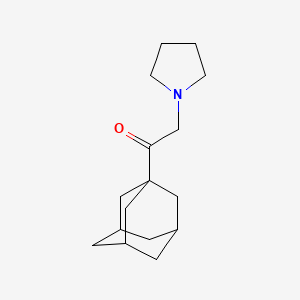
1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)éthan-1-one est un composé organique synthétique qui présente à la fois des motifs adamantane et pyrrolidine. L’adamantane est un hydrocarbure diamantoïde connu pour sa stabilité et sa rigidité, tandis que la pyrrolidine est un hétérocycle à cinq chaînons contenant de l’azote. La combinaison de ces deux structures en une seule molécule peut conférer des propriétés chimiques et physiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)éthan-1-one implique généralement les étapes suivantes :
Formation de l’intermédiaire adamantyle : L’adamantane est fonctionnalisé pour introduire un groupe réactif, tel qu’un halogénure ou un groupe hydroxyle.
Substitution nucléophile : L’adamantane fonctionnalisé réagit avec un dérivé de la pyrrolidine dans des conditions de substitution nucléophile pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction telles que la température, la pression et les catalyseurs afin de maximiser le rendement et la pureté. Les réacteurs à écoulement continu et d’autres techniques de pointe pourraient être utilisés pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)éthan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, convertissant potentiellement les groupes carbonyle en alcools.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou ligand dans des études biochimiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que l’activité antivirale ou anticancéreuse.
Industrie : Utilisé dans le développement de matériaux avancés aux propriétés uniques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Used in the development of advanced materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de la 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)éthan-1-one dépend de son application spécifique. En chimie médicinale, elle pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le motif adamantane peut améliorer la stabilité et la biodisponibilité du composé, tandis que le cycle pyrrolidine peut faciliter la liaison aux cibles biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Adamantan-1-YL)-2-(méthylamino)éthan-1-one : Structure similaire mais avec un groupe méthylamino au lieu de la pyrrolidine.
1-(Adamantan-1-YL)-2-(pipéridin-1-YL)éthan-1-one : Contient un cycle pipéridine au lieu de la pyrrolidine.
Unicité
La 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)éthan-1-one est unique en raison de la combinaison de l’adamantane et de la pyrrolidine, qui peuvent conférer des propriétés chimiques et physiques distinctes
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H25NO/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |
Clé InChI |
KJAXFKIBVRVZFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


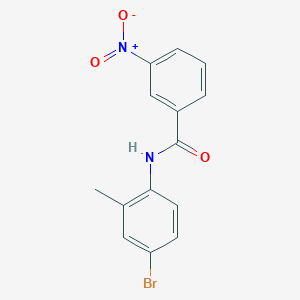
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

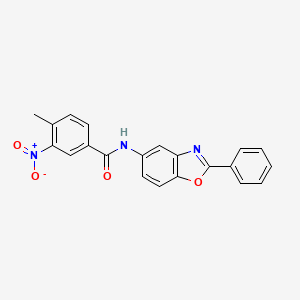

![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
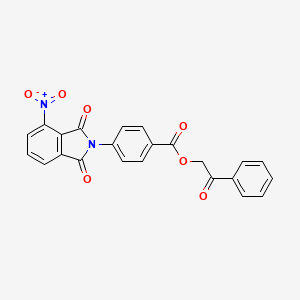
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
